molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No. B125904
CAS RN: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Patent
US05393735

Procedure details

To a mixture of 10.6 g (182 mmol) of potassium fluoride and 55 ml of anhydrous dimethylformamide was added 7.76 ml (72 mmol) of ethyl bromoacetate and the reaction mixture was stirred at room temperature for 15 minutes. Then 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol was added and the reaction mixture was heated to 55° C. for 6 hours. The reaction mixture was cooled slowly to room temperature, stirred for 12 hours and poured onto 300 ml ice. The solid which formed was filtered off, washed with water and dried (20-50 Torr, 50° C., 16 hrs). The resulting orange solid was taken up in 100 ml EtOAc and 100 ml H20. The aqueous layer was extracted with EtOAc (2×100 ml). The organic layers were then combined and washed with water (3×150 ml) and 10% HCl and dried (MgSO4). The solvent was removed in vacuo and the resulting solid was recrystallized from ethylene dichloride to yield 3.6 g (27% yield) of 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid, m.p. 221°-223° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step Two
Quantity
10.79 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].[K+].Br[CH2:4][C:5](OCC)=[O:6].[NH2:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=1[OH:20]>CN(C)C=O>[N+:17]([C:15]1[CH:14]=[CH:13][C:12]2[O:20][CH2:4][C:5](=[O:6])[NH:10][C:11]=2[CH:16]=1)([O-:19])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.76 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
10.79 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 55° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (20-50 Torr, 50° C., 16 hrs)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
washed with water (3×150 ml) and 10% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from ethylene dichloride

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.